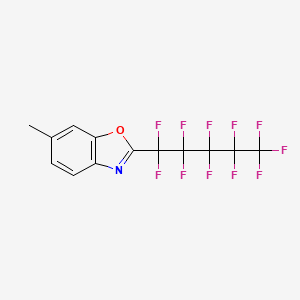
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is a synthetic organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an undecafluoropentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Undecafluoropentyl Group: The undecafluoropentyl group can be introduced through a nucleophilic substitution reaction using an appropriate fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
科学的研究の応用
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: It can be explored for its potential biological activities and used as a building block in drug discovery and development.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
作用機序
The mechanism of action of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorinated alkyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
類似化合物との比較
Similar Compounds
- 6-Methyl-2-(trifluoromethyl)-1,3-benzoxazole
- 6-Methyl-2-(pentafluoroethyl)-1,3-benzoxazole
- 6-Methyl-2-(heptafluoropropyl)-1,3-benzoxazole
Uniqueness
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is unique due to its longer fluorinated alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
特性
CAS番号 |
93416-26-3 |
|---|---|
分子式 |
C13H6F11NO |
分子量 |
401.17 g/mol |
IUPAC名 |
6-methyl-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H6F11NO/c1-5-2-3-6-7(4-5)26-8(25-6)9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-4H,1H3 |
InChIキー |
HXWIYJXMXCMXIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
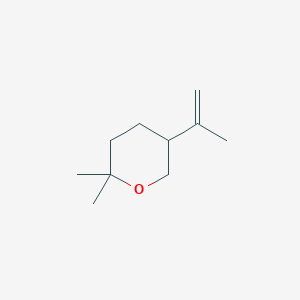
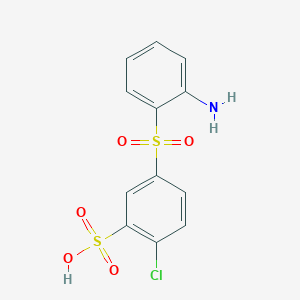
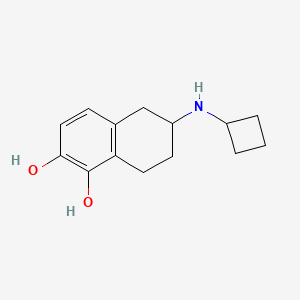
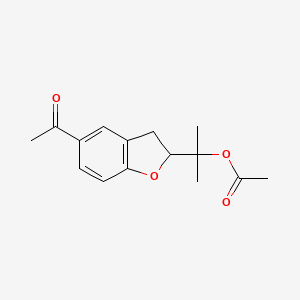
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

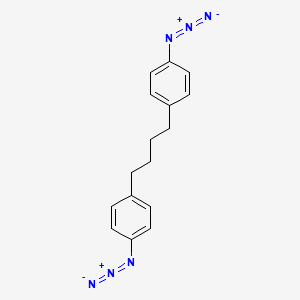
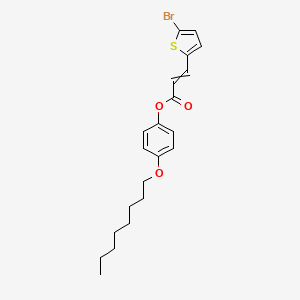
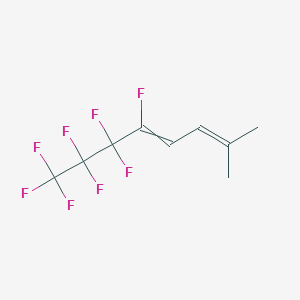

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
